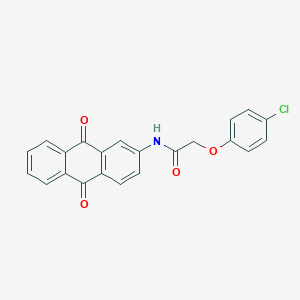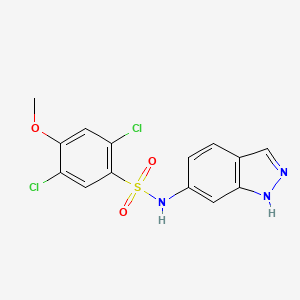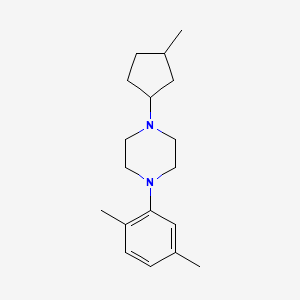![molecular formula C23H32N4O2 B5056363 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, commonly known as IPPN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various disease models.
Wirkmechanismus
IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the pathogenesis of various diseases, including inflammation, cancer, and neurodegenerative diseases. By inhibiting 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, IPPN reduces the production of ROS and thereby reduces inflammation and oxidative stress.
Biochemical and Physiological Effects
IPPN has been shown to have various biochemical and physiological effects in disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. IPPN has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In models of neurodegenerative diseases, IPPN has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
IPPN has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase. IPPN is also stable and can be easily synthesized in large quantities. However, there are some limitations to using IPPN in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, IPPN may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on IPPN. One area of research is to further elucidate the mechanism of action of IPPN and its effects on various signaling pathways. Another area of research is to evaluate the safety and efficacy of IPPN in clinical trials. IPPN has shown promising results in animal models, but further studies are needed to determine its potential for human use. Additionally, there is a need for the development of more potent and selective 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase inhibitors that can be used in combination with IPPN for enhanced therapeutic effects.
Conclusion
In conclusion, IPPN is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various disease models. IPPN exerts its effects by inhibiting the activity of 6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide oxidase, thereby reducing the production of ROS and inflammation. IPPN has several advantages for lab experiments, but there are also some limitations that need to be considered. Future research on IPPN should focus on further elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
Synthesemethoden
IPPN can be synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 3-bromopropylamine, followed by the reaction with isopropylpiperazine and nicotinoyl chloride. The final product is obtained by purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of IPPN.
Wissenschaftliche Forschungsanwendungen
IPPN has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. IPPN has been studied in animal models of inflammatory bowel disease, multiple sclerosis, and cancer, and has shown promising results in reducing inflammation and tumor growth. IPPN has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)26-13-15-27(16-14-26)22-11-8-20(17-25-22)23(28)24-12-4-5-19-6-9-21(29-3)10-7-19/h6-11,17-18H,4-5,12-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXOPQKAVMGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)
![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)
![3-(1,3-benzodioxol-4-yl)-4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5056312.png)

![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)

![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![ethyl [(7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5056371.png)